N-benzyl-4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-methylbenzamide, also known as U-47700, is a synthetic opioid analgesic. It was initially developed by Upjohn in the 1970s as a potential analgesic therapeutic agent. U-47700 has emerged as a novel psychoactive substance with high potency and has been identified in numerous postmortem cases. It is classified as a "designer opioid" due to its structural modifications compared to traditional opioids. In scientific research, U-47700 is primarily used as a pharmacological tool to investigate opioid receptor activity and its role in various biological processes.
N-benzyl-4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-methylbenzamide acts as a potent agonist of the μ-opioid receptor. It exerts its analgesic effects by binding to these receptors in the central nervous system, leading to downstream signaling cascades that modulate pain perception. The specific binding affinity and downstream signaling pathways associated with U-47700 require further research.
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 15209-11-7